1-Thia-4-azaspiro[4.5]decan-3-one

Catalog No.
S779096
CAS No.
4580-63-6
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thia-4-azaspiro[4.5]decan-3-one

CAS Number

4580-63-6

Product Name

1-Thia-4-azaspiro[4.5]decan-3-one

IUPAC Name

1-thia-4-azaspiro[4.5]decan-3-one

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)

InChI Key

MHTZRDHAPSMSNK-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC(=O)CS2

Canonical SMILES

C1CCC2(CC1)NC(=O)CS2

There is some scientific research exploring the potential of 1-Thia-4-azaspiro[4.5]decan-3-one (hereafter referred to as 1-Thia-4-AD) and its derivatives as antiviral agents. A study published in the journal Molecules investigated a series of 1-Thia-4-AD derivatives with an amide group at the C4 position and various substitutions at C2 and C8 positions []. These synthesized compounds were evaluated for their ability to inhibit the replication of human coronavirus 229E and influenza virus. The study found that several of the 1-Thia-4-AD derivatives exhibited antiviral activity against human coronavirus 229E, suggesting potential for further development [].

1-Thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a unique bicyclic structure that incorporates sulfur and nitrogen atoms. Its molecular formula is C₈H₁₅NOS, with a molecular weight of approximately 193.74 g/mol. The compound's structure includes a thiazolidinone moiety, which contributes to its biological activities and chemical reactivity .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones depending on the oxidizing agents used.
  • Reduction: Reduction reactions can yield thiol or amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur where sulfur or nitrogen atoms are replaced by other functional groups, utilizing reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity: Several derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Studies have demonstrated that some derivatives possess moderate to high inhibition activities against cancer cell lines such as HepG-2 (human liver carcinoma) and PC-3 (prostate adenocarcinoma) cells .
  • Antiviral Activity: Recent investigations have revealed that certain derivatives inhibit human coronavirus replication, highlighting their potential as antiviral agents .

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component reaction. Key methods include:

  • Cyclocondensation Reaction: This method combines cyclohexanone, thioglycolic acid, and ammonium carbonate in dry benzene to yield the desired compound.
  • Mannich Reaction: This involves the condensation of 1-thia-4-azaspiro[4.5]decan-3-one with aromatic aldehydes under specific conditions to produce various substituted derivatives .

1-Thia-4-azaspiro[4.5]decan-3-one and its derivatives are explored for various applications:

  • Pharmaceutical Development: Their unique structural features make them candidates for drug development, particularly in treating infections and cancers.
  • Chemical Research: They serve as intermediates in synthesizing more complex organic molecules due to their reactivity and functional group versatility.

Interaction studies have focused on the compound's ability to bind with biological targets:

  • Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications at various positions affect biological activity.
  • Compounds derived from 1-thia-4-azaspiro[4.5]decan-3-one have been evaluated for their interactions with viral proteins, revealing potential mechanisms of action against viruses like human coronavirus .

Several compounds share structural similarities with 1-thia-4-azaspiro[4.5]decan-3-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
ThiazolopyrimidineContains thiazole and pyrimidine ringsAntimicrobial, anticancer
1,3,4-ThiadiazoleFeatures a thiadiazole ringAntimicrobial
2-AminothiazoleContains an amino group on thiazoleAntiviral

Uniqueness

1-Thia-4-azaspiro[4.5]decan-3-one stands out due to its spirocyclic structure which enhances its biological activity compared to linear or less complex analogs. Its ability to undergo diverse chemical transformations further distinguishes it from similar compounds.

The thermodynamic stability of 1-Thia-4-azaspiro[4.5]decan-3-one is characterized by its distinctive melting point behavior and thermal properties. The compound exhibits a well-defined melting point range of 166-168°C as consistently reported by multiple commercial suppliers including VWR and Sigma-Aldrich [1] [2]. An alternative melting point value of 182°C has been reported in the ChemicalBook database [3], though the range of 166-168°C appears to be more widely accepted in the literature.

The predicted boiling point of 1-Thia-4-azaspiro[4.5]decan-3-one is 393.2 ± 35.0°C at standard atmospheric pressure [4]. This relatively high boiling point reflects the compound's rigid spirocyclic structure and the presence of intermolecular hydrogen bonding interactions involving the lactam nitrogen-hydrogen bond and the carbonyl oxygen. The compound demonstrates good thermal stability up to its melting point, with no reported decomposition occurring during the melting process [1] [2].

PropertyValueSource
Melting Point Range166-168°CVWR, Sigma-Aldrich [1] [2]
Melting Point (Alternative)182°CChemicalBook [3]
Boiling Point (Predicted)393.2 ± 35.0°CChemicalBook [4]
Thermal Stability TemperatureStable up to melting pointCommercial suppliers
Flash Point191.6 ± 25.9°CBio-fount [5]
Vapor Pressure at 25°C0.0 ± 0.9 mmHgBio-fount [5]

The vapor pressure at 25°C is extremely low (0.0 ± 0.9 mmHg), indicating minimal volatility at room temperature [5]. This low vapor pressure is consistent with the compound's high boiling point and contributes to its stability during storage and handling. The flash point of 191.6 ± 25.9°C suggests that the compound poses minimal fire hazard under normal laboratory conditions [5].

For optimal storage conditions, the compound should be maintained at 2-8°C for short-term storage (1-2 weeks) and -20°C for long-term storage (1-2 years) [6]. These storage requirements reflect the compound's moderate thermal stability and the need to prevent potential degradation reactions over extended periods.

Solubility Profile and Partition Coefficients

The solubility characteristics of 1-Thia-4-azaspiro[4.5]decan-3-one are influenced by its spirocyclic structure and the presence of both polar and nonpolar functional groups. The compound exhibits a LogP value of 1.7 as calculated using the XLogP3 method [7], indicating moderate lipophilicity. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for various pharmaceutical applications.

The topological polar surface area (TPSA) of the compound is 54.4 Ų [7], which falls within the optimal range for drug-like molecules. This moderate TPSA value contributes to the compound's predicted ability to cross biological membranes while maintaining adequate aqueous solubility for biological activity.

PropertyValueMethod/Reference
LogP (Partition Coefficient)1.7XLogP3 3.0 (PubChem) [7]
Topological Polar Surface Area54.4 ŲCactvs 3.4.8.18 (PubChem) [7]
Hydrogen Bond Donors1Cactvs 3.4.8.18 (PubChem) [7]
Hydrogen Bond Acceptors2Cactvs 3.4.8.18 (PubChem) [7]
Water SolubilityLimited (predicted)Predicted from structure
Organic Solvent SolubilityGoodSynthesis literature [8] [9]

The compound contains one hydrogen bond donor (the lactam NH group) and two hydrogen bond acceptors (the carbonyl oxygen and sulfur atom) [7]. This hydrogen bonding profile contributes to the compound's moderate solubility in polar solvents and its ability to form intermolecular interactions in solution.

Water solubility is predicted to be limited based on the compound's structure and LogP value. However, the compound demonstrates good solubility in organic solvents, as evidenced by its successful synthesis in benzene and its characterization using various organic solvents including ethanol and DMSO [8] [9]. The compound's solubility in DMSO makes it particularly suitable for NMR spectroscopic studies and biological assays.

The moderate lipophilicity (LogP = 1.7) positions this compound favorably for pharmaceutical applications, as it suggests adequate membrane permeability while maintaining sufficient aqueous solubility for biological activity. The rotatable bond count of 0 [7] indicates a rigid molecular structure, which contributes to the compound's stability and predictable pharmacokinetic properties.

Acid-Base Characteristics and Tautomerism

The acid-base properties of 1-Thia-4-azaspiro[4.5]decan-3-one are primarily governed by the lactam functional group present in its structure. The compound exhibits a predicted pKa value of 15.92 ± 0.20 [4], classifying it as a very weak acid. This high pKa value indicates that the compound will remain predominantly in its neutral form under physiological conditions (pH 7.4).

The lactam nitrogen serves as a weakly basic site due to the lone pair of electrons on the nitrogen atom, though this basicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group [8]. The NH proton in the lactam ring represents the primary acidic site, though deprotonation occurs only under strongly basic conditions due to the high pKa value.

PropertyValueDescription
pKa (Predicted)15.92 ± 0.20Predicted weak acid strength [4]
Ionization State at pH 7.4Predominantly neutralMinimal ionization at physiological pH
Basic NitrogenNitrogen in lactam ringWeakly basic due to lactam structure
Acidic ProtonNH in lactam ringWeakly acidic due to amide NH
Amphoteric CharacterWeak amphoteric characterBoth acidic and basic groups present

The compound exhibits weak amphoteric character due to the presence of both acidic (NH) and basic (carbonyl oxygen, nitrogen) functional groups. However, the ionization of these groups requires extreme pH conditions, making the compound essentially neutral under normal laboratory and physiological conditions.

Tautomeric equilibria in 1-Thia-4-azaspiro[4.5]decan-3-one may involve amide-iminol tautomerism, similar to other lactam compounds [8]. The predominant tautomeric form is the keto (amide) form, as evidenced by the characteristic carbonyl stretching frequency at 1677-1682 cm⁻¹ observed in infrared spectroscopy studies [8] [10]. The enol (iminol) tautomer is likely to be present in negligible amounts under normal conditions due to the stability of the amide resonance structure.

The compound's buffer capacity is low due to the extreme pKa value, making it unsuitable for buffering applications. The minimal ionization at physiological pH contributes to the compound's stability and predictable behavior in biological systems. The protonation sites include the carbonyl oxygen (very weak basicity) and potentially the sulfur atom, while the deprotonation site is primarily the lactam NH group [4].

XLogP3

1.7

Wikipedia

1-thia-4-azaspiro[4.5]decan-3-one

Dates

Last modified: 08-15-2023

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